The synthesis of 4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromo-4-methylthiazole-5-carboxylic acid. The reaction conditions generally include:
The product can be purified through recrystallization or chromatography techniques. In industrial settings, continuous flow processes may be utilized to enhance yield and purity, optimizing reaction conditions and reducing production time for pharmaceutical applications .
The molecular structure of 4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid features several key components:
The structural formula can be represented using SMILES notation as Cc1nc(sc1C(=O)O)c2ccc(cc2)C(F)(F)F
, indicating the arrangement of atoms and functional groups within the molecule .
4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid can participate in various chemical reactions:
The physical and chemical properties of 4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid include:
The applications of 4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid span several fields:
Due to its unique structural characteristics and potential biological activity, this compound represents a significant area of interest for researchers in drug development and synthetic chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2